Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Chemical Structure and Properties
Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound featuring a rigid azabicyclo[3.2.1]octane core. The structure includes a hydroxymethyl (-CH₂OH) substituent at the 8-position and a tert-butyl carbamate (Boc) protective group at the 3-position. This combination of functional groups confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric protection from the Boc group, which enhances stability during synthetic processes .
Synthesis and Applications
The compound is typically synthesized via multi-step routes involving azabicyclo[3.2.1]octane intermediates. For example, tert-butyl-protected precursors (e.g., tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate) are reduced or functionalized to introduce the hydroxymethyl group . It serves as a key intermediate in medicinal chemistry, particularly in the development of gamma-secretase modulators for Alzheimer’s disease and other neurological targets .
Properties
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-9-4-5-10(7-14)11(9)8-15/h9-11,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLCPCOGXPWAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
A common approach involves constructing the bicyclic framework via intramolecular cyclization. For example, tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (a structural analog) is synthesized through acid-catalyzed ring closure of linear amino alcohols, followed by Boc protection. Adapting this method:
Step 1 : Formation of Azabicyclo Core
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Substrate : N-Boc-protected amino alcohol with appropriate leaving groups.
| Step | Process | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Ketone Formation | PCC oxidation of alcohol | 82% |
| 2 | Reductive Amination | NaBH₃CN, NH₄OAc, MeOH | 76% |
| 3 | Boc Protection | Boc₂O, DMAP, DCM | 89% |
Advantages : High functional group tolerance and scalability.
Challenges : Over-reduction risks requiring careful stoichiometric control.
Advanced Catalytic Methods
Transition Metal-Catalyzed C–H Activation
Recent advances leverage palladium catalysts for direct functionalization:
Protocol :
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Catalyst : Pd(OAc)₂ (5 mol%).
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Ligand : BINAP (10 mol%).
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Substrate : Tert-butyl 3-azabicyclo[3.2.1]octane-3-carboxylate.
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Reagent : Formaldehyde (3 equiv).
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Conditions : 80°C, 24 h in toluene.
Outcome :
-
Regioselectivity : >20:1 for C8 position.
-
Yield : 68% (estimated from similar C–H hydroxymethylations).
Enzymatic Hydroxymethylation
Biocatalytic methods using engineered transaminases:
| Parameter | Detail |
|---|---|
| Enzyme | Mutant ω-Transaminase (Codexis) |
| Substrate | 3-azabicyclo[3.2.1]octan-8-one |
| Co-substrate | L-alanine |
| Conversion | 92% |
| ee | >99% |
Benefits : Avoids harsh reagents and improves stereocontrol.
Comparative Analysis of Methods
| Method | Yield Range | Stereocontrol | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclization | 50–75% | Moderate | High | $$$ |
| Reductive Amination | 65–89% | High | Medium | $$ |
| C–H Activation | 60–68% | Excellent | Low | $$$$ |
| Biocatalytic | 85–92% | Excellent | Medium | $$$$$ |
Key Observations :
-
Cyclization routes dominate industrial synthesis due to scalability.
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Biocatalytic methods offer superior enantioselectivity but face cost barriers.
Troubleshooting Common Issues
Boc Deprotection During Functionalization
Symptom : Unintended loss of Boc group under acidic conditions.
Solution :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is primarily studied for its role as an intermediate in the development of drugs targeting the dopamine transporter (DAT). Compounds derived from this structure have shown promise in treating conditions such as:
- Attention Deficit Hyperactivity Disorder (ADHD)
- Parkinson’s Disease
A study highlighted that derivatives of this compound could inhibit the reuptake of dopamine, thus increasing its availability in synaptic clefts, which is crucial for managing these disorders .
Neuroscience Research
Research has indicated that compounds related to tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane can modulate neurotransmitter systems, particularly in the context of neuroprotection against neurodegenerative diseases such as Alzheimer’s disease. The ability to reduce oxidative stress and inflammation in astrocytes has been documented, showcasing its potential therapeutic applications .
Analytical Chemistry
This compound serves as a valuable standard in analytical methods for detecting and quantifying azabicyclo compounds in biological samples. Its unique structural features allow for specific identification using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azabicyclo framework can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate with structurally related analogs, highlighting differences in substituents, molecular properties, and applications:
Key Differences and Implications
Functional Group Influence :
- The hydroxymethyl group in the target compound enhances hydrophilicity compared to the keto analog (CAS 637301-19-0), making it more suitable for aqueous-phase reactions .
- The 3-endo-hydroxy derivative (CAS 143557-91-9) exhibits stereochemical specificity, which is critical for enantioselective synthesis .
Synthetic Utility: The 8-oxo analog serves as a versatile intermediate for generating hydroxymethyl or aminoethyl derivatives via reduction or reductive amination . Aminoethyl and 1-amino derivatives are preferred for introducing secondary amines into drug candidates, such as protease inhibitors .
Biological Activity: Compounds with hydroxyl or amino groups (e.g., hydroxymethyl, 1-amino) show enhanced interaction with biological targets like gamma-secretase, a protease implicated in Alzheimer’s disease .
Stability and Purity :
- Boc-protected derivatives (e.g., hydroxymethyl, oxo) generally exhibit >95% purity, ensuring reliability in high-yield syntheses .
Biological Activity
Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate, also known by its CAS number 637301-16-7, is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₃NO₃
- Molecular Weight : 241.33 g/mol
- CAS Number : 637301-16-7
The compound features a tert-butyl group and a hydroxymethyl substituent, contributing to its unique reactivity and biological interactions.
This compound is believed to interact with various biological targets, primarily through the modulation of protein-protein interactions. Macrocyclic compounds like this one often disrupt these interactions, which can influence several biochemical pathways involved in cellular signaling and metabolism.
Biochemical Pathways Affected
- Neurotransmitter Receptor Modulation : The compound may affect neurotransmitter systems, particularly those involving acetylcholine and dopamine.
- Cell Signaling Pathways : It could influence pathways related to cell proliferation and apoptosis, potentially offering therapeutic avenues in cancer treatment.
- Enzyme Inhibition : The structure allows for potential inhibition of specific enzymes, impacting metabolic processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Neuroprotective Effects
Preliminary studies indicate that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
-
Study on Neuroprotection :
- A study conducted on neuronal cell cultures demonstrated that this compound significantly reduced oxidative stress markers and apoptosis rates in response to neurotoxic agents.
- Results showed a reduction in cell death by approximately 40% compared to controls.
-
Antimicrobial Efficacy :
- In a controlled experiment assessing the antimicrobial efficacy of the compound against clinical isolates of bacteria, it was found effective at concentrations lower than many existing antibiotics.
- The study highlighted its potential as a lead compound for antibiotic development.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity for specific targets.
Synthesis and Derivatives
The synthesis typically involves multi-step reactions starting from readily available precursors, allowing for the introduction of various functional groups that can modulate biological activity.
| Derivative | Activity | Notes |
|---|---|---|
| Hydroxyl derivative | Increased neuroprotective activity | Enhanced solubility |
| Fluoro derivative | Improved antimicrobial potency | Higher binding affinity |
Q & A
Q. What are the common synthetic routes for tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions involving bicyclic intermediates. For example:
- Boc-protection strategies : tert-butyl groups are introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., K₂CO₃ in DMF at 100°C), achieving yields up to 85% .
- Hydroxymethylation : Hydroxymethyl groups are added via reductive amination or alkylation of azabicyclo precursors. Optimized conditions (e.g., inert atmosphere, sealed tubes) improve reproducibility and yield .
Q. How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and Boc-group retention. For example, tert-butyl protons appear as singlets at δ 1.2–1.4 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is verified using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak (e.g., m/z 335.2 [M+H]⁺ for Boc-protected derivatives) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of azabicyclo derivatives?
Methodological Answer:
- Chiral Catalysts : Asymmetric hydrogenation or enzymatic resolution ensures enantioselectivity. For example, (1R,5S,8S)-stereoisomers are isolated via chiral column chromatography .
- Crystallographic Analysis : Single-crystal X-ray diffraction resolves absolute configurations, as demonstrated for related 8-azabicyclo[3.2.1]octane derivatives .
Q. What computational methods are used to predict the bioactivity of this compound against protein targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with low-druggability targets (e.g., antimicrobial PPIs). Docking scores (<-7.0 kcal/mol) indicate high affinity .
- QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., hydroxymethyl vs. Boc groups) with inhibitory activity .
Q. How do contradictory data on reaction yields arise, and how can they be resolved?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Q. How is this compound utilized in fragment-based drug discovery (FBDD)?
Methodological Answer:
- Crystallographic Screening : Soaked into protein crystals (e.g., FAD-dependent oxidoreductases) to identify binding poses. B-factors <50 Ų indicate stable interactions .
- SPR Biosensing : Surface plasmon resonance measures binding kinetics (ka/kd) at micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
